Product packaging for seco Erythromycin(Cat. No.:CAS No. 143416-84-6)

seco Erythromycin

Cat. No.: B586570
CAS No.: 143416-84-6
M. Wt: 751.952
InChI Key: HFOWQTSULPOIHU-RWJQBGPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Seco Erythromycin is a crucial intermediate in the chemical and biosynthetic pathways of macrolide antibiotics. It represents the linear, non-cyclized form of erythromycin A, the well-known macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea . Its primary research value lies in its role as a direct precursor in the final macrolactonization step during the total synthesis of erythromycin and its analogs . This makes it an indispensable tool for medicinal chemists aiming to develop novel macrolide structures, such as ketolides, by modifying the macrocyclic ring to combat bacterial resistance . The mechanism of action for the final erythromycin molecule, for which this compound is a precursor, is the inhibition of bacterial protein synthesis. Erythromycin acts as a bacteriostatic agent by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding blocks the translocation step of protein assembly, thereby preventing the growth and reproduction of susceptible bacteria . The gram-positive antibacterial activity of the resulting compounds can be attributed to this mechanism . Researchers utilize this compound to study and engineer new compounds that retain this core activity while overcoming common resistance mechanisms, such as ribosomal methylation . This intermediate is presented for research applications only, including synthetic organic chemistry, antibiotic development, and studies of macrolide biosynthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H69NO14 B586570 seco Erythromycin CAS No. 143416-84-6

Properties

IUPAC Name

(2R,3S,4S,5R,6R,8R,10R,11R,12R,13R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOWQTSULPOIHU-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@](C)([C@@H]([C@@H](C)C(=O)[C@H](C)C[C@](C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O)O[C@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747713
Record name 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143416-84-6
Record name 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymatic Formation of Seco Erythromycin Precursors

Polyketide Biosynthesis of Erythromycin (B1671065) Aglycones

The core of the erythromycin molecule is a 14-membered macrolactone ring, the aglycone, which is assembled from simple carboxylic acid units. nih.gov This assembly is a prime example of polyketide biosynthesis, a process akin to fatty acid synthesis but with greater structural diversity. microbiologyresearch.org

The synthesis of the erythromycin aglycone is catalyzed by a set of large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov Specifically, the 6-deoxyerythronolide B synthase (DEBS) is the prototypical assembly line PKS responsible for producing the precursor to erythromycin. nih.govuniprot.org DEBS is organized into modules, with each module catalyzing one cycle of chain elongation. nih.govmicrobiologyresearch.org These modules are composed of several enzymatic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl-carrier protein (ACP) domain, which work in a coordinated, assembly-line fashion. nih.gov The AT domain selects the extender unit, typically (2S)-methylmalonyl-CoA, for each step of chain elongation. nih.gov The growing polyketide chain is tethered to the ACP domain and passed between the various catalytic sites. nih.gov

The biosynthesis of the erythromycin core begins with a propionyl-CoA starter unit and involves six subsequent condensations with methylmalonyl-CoA. researchgate.netmdpi.com This process, catalyzed by the three large proteins of DEBS (DEBS1, DEBS2, and DEBS3), results in the formation of a linear polyketide chain. beilstein-journals.org This acyclic precursor is known as the seco-acid of 6-deoxyerythronolide B (6-dEB). libretexts.org The final step in the formation of the macrolactone is the cyclization of this seco-acid, a reaction catalyzed by the thioesterase (TE) domain located at the end of the PKS assembly line. nih.govbiorxiv.org This domain releases the completed polyketide chain from the ACP and facilitates the intramolecular esterification to form the 14-membered ring of 6-dEB. biorxiv.orgnih.gov

The table below outlines the key enzymes and their functions in the biosynthesis of 6-dEB.

Enzyme/DomainFunction in 6-dEB Biosynthesis
6-Deoxyerythronolide B Synthase (DEBS) A modular polyketide synthase that catalyzes the assembly of the 6-dEB aglycone. microbiologyresearch.orgnih.gov
Loading Didomain (AT-L, ACP-L)Primes the PKS with a propionyl starter unit. microbiologyresearch.orgmicrobiologyresearch.org
Ketosynthase (KS)Catalyzes the Claisen condensation to extend the polyketide chain. nih.gov
Acyltransferase (AT)Selects and loads the methylmalonyl-CoA extender units. nih.gov
Acyl Carrier Protein (ACP)Tethers the growing polyketide chain. nih.gov
Ketoreductase (KR)Reduces the β-keto group to a hydroxyl group. beilstein-journals.orgacs.org
Dehydratase (DH)Catalyzes the dehydration of the β-hydroxyacyl intermediate. nih.gov
Thioesterase (TE)Catalyzes the cyclization of the linear polyketide to form the macrolactone ring. nih.govbiorxiv.org

Role of Polyketide Synthases (PKS) in Macrolactone Assembly

Enzymatic Cleavage and Hydrolysis Mechanisms Yielding Seco Forms

While the PKS machinery is designed to produce the cyclized macrolactone, seco-erythromycin forms can also be generated through the enzymatic cleavage of the pre-formed macrolide ring. This process is often associated with antibiotic resistance mechanisms.

A significant mechanism of erythromycin inactivation in resistant bacteria is the enzymatic hydrolysis of the macrolactone ring, a reaction catalyzed by erythromycin esterases (Eres). nih.govresearchgate.net These enzymes effectively linearize the antibiotic, rendering it unable to bind to its ribosomal target. researchgate.netresearchgate.net Several erythromycin esterases have been identified, including EreA, EreB, and EreC, which are often encoded by plasmid-borne genes in clinically resistant bacterial strains. nih.govresearchgate.netfrontiersin.org These enzymes are metal-independent hydrolases that cleave the ester bond of the macrolactone ring. nih.gov

The degradation of erythromycin can also involve glycoside hydrolases, which cleave the sugar moieties from the aglycone. researchgate.net This can be a preliminary step before the macrolactone ring is opened.

The biosynthesis of erythromycin is a highly controlled process with remarkable stereospecificity and regioselectivity. The PKS modules dictate the stereochemistry at each chiral center as the polyketide chain is built. beilstein-journals.orglibretexts.org While all six acyltransferase domains of DEBS exhibit the same stereospecificity for the (2S)-methylmalonyl-CoA substrate, the final configuration of the methyl-branched centers in the 6-dEB product varies. nih.gov This indicates that additional epimerization steps must occur during the chain-building process to achieve the correct stereochemistry. nih.gov

The ketoreductase domains also play a crucial role in determining the stereochemistry of the hydroxyl groups by catalyzing the stereospecific transfer of a hydride from NADPH. acs.org The dehydratase domain of module 4 is responsible for the single dehydration event, leading to a trans-double bond in the intermediate. nih.gov The final cyclization by the thioesterase domain is also a highly specific reaction, ensuring the formation of the 14-membered macrolactone. biorxiv.org

Investigation of Hydrolases and Esterases in Seco Erythromycin Generation

Genetic and Protein Engineering Approaches for Modulating Biosynthesis towards Seco Intermediates

The modular nature of PKSs has made them attractive targets for genetic and protein engineering to create novel polyketides. pnas.orggoogle.com By manipulating the genes encoding the PKS modules, it is possible to alter the structure of the final product. For instance, replacing or inactivating specific domains can lead to the accumulation of seco-acid intermediates.

CRISPR/Cas9-mediated promoter engineering has been used to fine-tune the expression of key limiting genes in the erythromycin biosynthetic cluster in Saccharopolyspora erythraea, leading to significant improvements in erythromycin production. mdpi.comresearchgate.net Such techniques could potentially be adapted to overproduce seco-erythromycin intermediates by targeting the thioesterase domain or other critical cyclization factors.

Furthermore, the development of engineered strains of Saccharopolyspora erythraea as hosts for the heterologous expression of polyketide biosynthetic gene clusters offers another avenue for producing modified polyketides, including seco-derivatives. frontiersin.org By deleting the native erythromycin PKS genes and introducing engineered pathways, it may be possible to direct the biosynthesis towards the production of specific seco-acid intermediates for further chemical or enzymatic modifications.

Synthetic Strategies for Seco Erythromycin Derivatives and Macrolactone Formation

Retrosynthetic Analysis of Erythromycin (B1671065) Highlighting Seco Acid Disconnections

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. deanfrancispress.combhavanscollegedakor.org In the context of erythromycin, this process invariably leads to the identification of a seco acid as a key intermediate. The most logical and widely adopted disconnection is that of the ester bond within the macrolactone ring, a strategy that simplifies the complex cyclic structure into a more manageable linear precursor. caltech.edu This C-O bond disconnection between the C1 carboxyl group and the C13 hydroxyl group reveals the seco acid of erythromycin.

Total Synthesis Approaches Involving Seco Erythromycin Intermediates

The total synthesis of erythromycin and its aglycones, such as erythronolide B, has been a monumental challenge that has spurred significant advancements in organic synthesis. caltech.edunih.gov The use of this compound intermediates is a recurring theme in these synthetic campaigns.

Early total syntheses of erythromycin A and B laid the groundwork for subsequent efforts by demonstrating the viability of the seco acid cyclization strategy. caltech.eduresearchgate.net These pioneering syntheses established the fundamental approach of constructing a highly functionalized acyclic precursor and then effecting macrolactonization as a key final step. caltech.edu The challenges were immense, requiring the development of methods for stereocontrolled carbon-carbon bond formation and the strategic use of protecting groups to mask reactive functionalities during the synthesis. google.com

A notable early achievement was the landmark synthesis of erythronolide B by E. J. Corey in 1978. caltech.edu Corey's approach involved the lactonization of a corresponding seco acid, a strategy that has since been emulated in numerous other syntheses. caltech.edu Another significant contribution came from Hannessian, who utilized glucose as a chiral starting material to synthesize a seco-acid of erythronolide A, demonstrating the power of the carbohydrate approach in complex molecule synthesis. caltech.edu These early efforts underscored the importance of the seco acid intermediate as a linchpin in the total synthesis of erythromycins.

The legendary chemist R. B. Woodward made seminal contributions to the field of erythromycin synthesis, particularly in understanding the factors that govern the crucial macrolactonization step. caltech.edubaranlab.org His group conducted extensive studies on the cyclization of various seco acid derivatives of erythromycin A. nih.gov Woodward's research revealed that the conformation of the seco acid plays a critical role in the efficiency of the macrolactonization. nih.gov

He discovered that the introduction of cyclic protecting groups, such as acetonides at the C-3/C-5 and C-9/C-11 positions, served as "biasing elements." nih.gov These cyclic structures were thought to pre-organize the acyclic precursor into a conformation that favored ring closure, thereby increasing the yield of the desired 14-membered macrolactone. nih.govpitt.edu This concept of substrate preorganization became a guiding principle in the design of subsequent erythromycin syntheses for many years. nih.gov Woodward's meticulous work, published posthumously in 1981, culminated in the first and only total synthesis of erythromycin A to date and provided deep insights into the structural requirements for successful macrolactonization. baranlab.org His synthesis employed a Corey-Nicolaou macrolactonization method, achieving a remarkable 70% yield for this critical step. baranlab.org

Modern synthetic chemistry has continued to refine and expand the toolbox for macrolactonization, offering new and often more efficient methods for the cyclization of this compound analogs. nih.govsnnu.edu.cn While classical methods like the Yamaguchi and Corey-Nicolaou lactonizations remain highly effective and are still widely used, contemporary strategies often focus on milder reaction conditions, improved atom economy, and the ability to overcome challenging cyclizations. nih.govsnnu.edu.cnacs.org

Recent research has challenged the long-held belief that preorganization through cyclic protecting groups is an absolute requirement for efficient macrolactonization of the erythromycin core. nih.gov Studies have shown that even "unbiased" seco acids, lacking these conformational constraints, can be cyclized in good yields under certain conditions. nih.gov This has opened up new avenues for the synthesis of novel erythromycin analogs with modified stereochemistry that were previously difficult to access. researchgate.net

Modern macrolactonization techniques that have found application in the synthesis of complex macrolides include:

Yamaguchi Esterification: This method, which utilizes 2,4,6-trichlorobenzoyl chloride and DMAP, is a powerful tool for the formation of macrocyclic esters and has been successfully employed in the cyclization of this compound precursors. nih.govnih.gov

Shiina Macrolactonization: This method employs an aromatic carboxylic anhydride (B1165640) as a dehydrating condensation agent and has shown excellent results in various macrolide syntheses.

Transition Metal-Catalyzed Reactions: Palladium-catalyzed C-H oxidative macrolactonization has emerged as a novel strategy, allowing for the direct formation of the macrolactone from a seco acid precursor through the functionalization of a C-H bond. nih.govresearchgate.net Ring-closing metathesis (RCM) has also been utilized to form the 14-membered ring in a convergent synthesis of 6-deoxyerythronolide B. nih.gov

Lewis Acid-Catalyzed Macrolactonizations: The use of catalysts such as hafnium triflate (Hf(OTf)4) offers an activating-group-free approach to macrolactonization, improving atom economy by producing water as the only byproduct. snnu.edu.cn

These contemporary methods provide synthetic chemists with a greater degree of flexibility and efficiency in the construction of the erythromycin macrolactone core and its analogs.

Woodward's Contributions to Macrolactonization of Seco Acids

Key Synthetic Transformations and Protecting Group Strategies

The construction of the acyclic precursors to this compound is a formidable task that requires a mastery of stereoselective bond-forming reactions and the judicious use of protecting groups.

The synthesis of the carbon skeleton of this compound relies heavily on powerful carbon-carbon bond-forming reactions. researchgate.net Key among these are:

Aldol (B89426) Reactions: The aldol reaction is a cornerstone of polyketide synthesis, and it has been extensively used to create the numerous stereocenters found in the erythromycin backbone. nih.gov The development of substrate-controlled and reagent-controlled aldol reactions has been crucial for achieving the desired stereochemical outcomes. nih.gov

Crotylation Reactions: Stereoselective crotylation methods are employed to introduce the propionate (B1217596) subunits that are characteristic of the erythromycin structure. nih.govresearchgate.net

Esterification and Amidation: The formation of ester and amide bonds is essential for coupling fragments and for the final macrolactonization step. researchgate.net

The formation of carbon-oxygen bonds, particularly the ester linkage in the macrolactone, is the defining step of the cyclization process. caltech.edu The strategic placement of hydroxyl and carboxylic acid functionalities in the acyclic precursor is paramount for the success of this transformation.

The strategic use of protecting groups is indispensable in any synthesis of a complex, polyfunctional molecule like erythromycin. google.compitt.edu Hydroxyl groups are abundant in the seco acid precursor and must be selectively protected and deprotected throughout the synthetic sequence. Common protecting groups employed in erythromycin synthesis include:

Protecting GroupFunctional Group Protected
Silyl ethers (e.g., TBS, TES)Hydroxyl groups
Acetonides1,2- and 1,3-diols
Benzyl ethersHydroxyl groups
p-Methoxybenzyl (PMB) ethersHydroxyl groups
Benzyloxycarbonyl (Cbz)Amino and hydroxyl groups

Stereocontrolled Synthesis of Chiral Centers in Seco Fragments

The acyclic backbone of this compound is rich in chiral centers, and their precise stereochemical control is paramount for the successful synthesis of the biologically active macrolide. Researchers have developed several powerful strategies to install these stereocenters with high fidelity.

Acyclic stereocontrol often relies on stereoselective reactions to build up the carbon chain. caltech.edu Key methods deployed in the synthesis of seco acid fragments include stereoselective aldol reactions and crotylations. researchgate.netresearchgate.net For example, a stereoselective aldol reaction was effectively used to establish the C(11)–C(15) segment of an erythromycin B intermediate, while a stereoselective crotylation introduced the propionate subunit at C(1)–C(2). researchgate.netresearchgate.net Similarly, transfer hydrogenation techniques, specifically carbonyl crotylation, have been applied for the first time in a target-oriented synthesis to construct the polyketide chain of 6-deoxyerythronolide B. nih.gov These methods allow for the controlled formation of carbon-carbon bonds while simultaneously setting the stereochemistry of adjacent hydroxyl and methyl groups, which are characteristic features of the erythromycin backbone. nih.govpitt.edu

Another powerful strategy, known as the ring cleavage approach, utilizes the conformational constraints of a pre-existing ring to direct the formation of multiple stereocenters. caltech.edu In his landmark total synthesis of erythronolide B, E. J. Corey implemented this approach to control the stereochemistry of the C(1) to C(9) fragment. caltech.edu The strategy involved a diastereoselective bromolactonization of a symmetrical cyclic intermediate to create three stereocenters in one step. caltech.edu Further transformations, including a second bromolactonization and a diastereoselective hydrogenation, installed the remaining chiral centers. caltech.edu A Baeyer-Villiger oxidation of the carbocyclic ring was then used to cleave the ring, yielding a lactone fragment (a seco acid precursor) with the key C(6) tertiary alcohol stereocenter correctly installed. caltech.edu

The "carbohydrate approach" leverages the inherent chirality of sugars as starting materials. caltech.edu Syntheses starting from materials like levoglucosan (B13493) or D-glucose use the pre-existing stereocenters of the sugar to construct chiral fragments of the seco acid. caltech.eduresearchgate.net For instance, the C1-C10 and C1-C13 segments of erythronolide A and B aglycones have been prepared from levoglucosane. researchgate.net This method can be efficient but may be less flexible for creating unnatural analogs compared to acyclic approaches. caltech.edu

Synthetic Strategy Key Reactions/Concepts Target Fragment/Stereocenters Reference(s)
Acyclic StereocontrolStereoselective Aldol Reaction, Stereoselective CrotylationC(11)-C(15), C(1)-C(2) researchgate.net, researchgate.net
Ring CleavageBromolactonization, Baeyer-Villiger OxidationC(1)-C(9) fragment, C(6) stereocenter caltech.edu
Carbohydrate ApproachManipulation of chiral pool starting materialsC1-C10, C1-C13 segments researchgate.net, caltech.edu
Transfer HydrogenationCarbonyl CrotylationC2-C6, C10-C13 nih.gov

Strategic Application of Protecting Groups in Seco Acid Synthesis

In the synthesis of complex molecules like this compound, protecting groups are indispensable tools. Beyond their fundamental role of masking reactive functional groups, they can be strategically employed to influence the conformation of the flexible seco acid chain, thereby facilitating the crucial macrolactonization step.

The Woodward synthesis of erythromycin A famously highlighted the importance of conformational control. nih.gov It was concluded that specific structural features, such as cyclic protecting groups at the C-3/C-5 and C-9/C-11 diols, were critical for efficient lactonization. nih.gov These cyclic acetals act as biasing elements, preorganizing the long acyclic seco acid into a conformation that brings the reacting termini—the terminal carboxyl group and the C-13 hydroxyl group—into proximity, thus favoring intramolecular cyclization over intermolecular oligomerization. nih.govacs.org Following this principle, Kochetkov's synthesis of an erythronolide B seco-acid incorporated 3,5;9,11-bis(cyclo)acetal protecting groups, which enabled the macrolactone to be formed in a 50% yield using the Corey-Nicolaou double activation method. caltech.edu

However, recent studies have challenged the doctrine that such conformational preorganization is an absolute requirement. nih.govacs.org Research has shown that an erythromycin precursor lacking these rigid cyclic protecting groups can undergo efficient macrolactonization. nih.gov In one study, both the natural and unnatural C-13 diastereomers of a hydroxy acid cyclized efficiently under standard Yamaguchi conditions to give the 14-membered macrolide in 70% yield, suggesting that extensive preorganization is not strictly necessary. nih.gov This finding opens up more flexible synthetic routes, potentially streamlining the number of protection and deprotection steps required.

Protecting Group Strategy Positions Rationale Outcome Reference(s)
Cyclic Acetal (Woodward)C-3/C-5 and C-9/C-11Substrate preorganization to favor macrolactonizationDeemed "required for efficient lactonization" nih.gov
Bis(cyclo)acetal (Kochetkov)C-3/C-5 and C-9/C-11Mimic Woodward's preorganization strategy50% yield of macrolactone caltech.edu
Minimal/No Cyclic AcetalC-3/C-5, C-9/C-11 unprotectedTest the necessity of preorganization70% yield of macrolactone under Yamaguchi conditions nih.gov

Novel Approaches to this compound Synthesis and Derivatization

Modern synthetic efforts continue to seek more efficient and versatile routes to this compound and its analogs, leading to the development of novel oxidative transformations and abiotic pathways.

Oxidative Transformations in Seco Acid Synthesis

Oxidative reactions are pivotal in many modern synthetic routes, serving to introduce key functional groups or to strategically break bonds to form seco intermediates. One notable approach features the oxidative transformation of a furan-containing precursor. researchgate.netresearchgate.net This strategy was used to synthesize key seco acid intermediates of erythromycin B, where a furan (B31954) representing the C(3)–C(10) portion was oxidized to form a dioxabicyclo[3.3.1]nonenone. researchgate.netresearchgate.net This rigid bicyclic template then facilitated the stereocontrolled creation of the C(6) and C(8) stereocenters. researchgate.netresearchgate.net

Another innovative strategy involves a late-stage C-H oxidation to achieve macrolactonization. researchgate.net This method was applied in the total synthesis of 6-deoxyerythronolide B (6-dEB), where an advanced acyclic intermediate was cyclized directly into the 14-membered core. researchgate.netnih.gov The palladium(II)/bis-sulfoxide catalyzed C-H oxidative macrolactonization proceeded with high regio-, chemo-, and diastereoselectivity. researchgate.netnih.gov This approach is highly efficient and offers stereochemical versatility, as it directly forms the C-O lactone bond by activating a C-H bond at the appropriate position, circumventing the need for a pre-activated carboxylic acid. researchgate.net

In the development of novel 15-membered macrolides, or "11a-azalides," oxidative cleavage of the 11,12-diol in (9S)-9-dihydroerythromycin was a key step. nih.gov This cleavage yielded a seco-aldehyde intermediate, which was then elaborated and re-cyclized to form the new, larger macrolactone skeleton. nih.gov

Abiotic Synthetic Pathways for Seco Acid Intermediates

Abiotic synthetic strategies stand in contrast to biosynthetic pathways, offering purely chemical routes to complex natural products. A significant abiotic strategy in the context of erythromycin involves altering the traditional sequence of events, specifically by attaching a sugar moiety to the seco acid before the macrolactonization step. researchgate.netresearchgate.netacs.org

In a total synthesis of erythromycin B, an abiotic approach was employed where a seco acid already bearing a desosamine (B1220255) sugar residue was cyclized. researchgate.netresearchgate.net This cyclization yielded a monoglycosylated macrocyclic lactone, which was then converted into erythromycin B through subsequent refunctionalization and a second glycosylation step to introduce the cladinose (B132029) sugar. researchgate.netresearchgate.net This "glycosyl-first" strategy is noteworthy because attempts to synthesize a bis-glycosylated seco acid for a one-step cyclization were unsuccessful. researchgate.netresearchgate.net This approach demonstrates that flexible, glycosylated seco-acids can serve as viable substrates for macrolactonization, challenging the earlier belief that the aglycone must be formed first. acs.org This method provides a powerful alternative to classical approaches where sugars are appended only after the macrolide ring has been successfully formed. researchgate.net

Chemical Reactivity and Degradation Pathways of Erythromycin Leading to Seco Forms

Acid-Catalyzed Degradation Mechanisms of Erythromycin (B1671065)

Erythromycin is notably unstable in acidic environments, such as the gastric acid of the stomach. researchgate.netnih.gov This instability is a primary driver for the development of more acid-stable derivatives. nih.govmdpi.com The acidic conditions catalyze a series of intramolecular reactions that ultimately lead to loss of antibacterial activity. researchgate.netasm.org

Intramolecular Cyclizations Yielding Inactive Hemiketals and Spiroketals

Under acidic conditions, erythromycin A undergoes rapid intramolecular dehydration. nih.gov This process involves the C-9 ketone, the C-6 hydroxyl group, and the C-12 hydroxyl group. The initial step is the formation of an inactive 8,9-anhydro-6,9-hemiketal. researchgate.netasm.org This intermediate can then further rearrange to form a 6,9;9,12-spiroketal, known as erythralosamine. researchgate.netasm.org Both the hemiketal and spiroketal forms of erythromycin are biologically inactive. researchgate.net The formation of these cyclic structures is a key reason for the reduced oral bioavailability of erythromycin A. researchgate.net

The degradation process under acidic conditions can be summarized as follows:

Erythromycin A is in equilibrium with its 6,9-hemiketal form. researchgate.net

This hemiketal undergoes internal dehydration to produce anhydroerythromycin A . nih.govresearchgate.net

Anhydroerythromycin A can then establish an equilibrium with erythromycin A enol ether . researchgate.netmedchemexpress.com

Further cyclization of the anhydrohemiketal leads to the formation of the inactive 6,9;9,12-spiroketal . asm.org

Pathways to Seco Erythromycin Formation under Acidic Conditions

While the formation of hemiketals and spiroketals is a major acid-catalyzed degradation pathway, the term "this compound" typically refers to the hydrolytic cleavage of the lactone ring. This process can also be initiated under acidic conditions, often following the initial intramolecular cyclizations. The acidic environment promotes the hydrolysis of the lactone ester bond, leading to the opening of the 14-membered ring.

One proposed pathway involves the intramolecular trans-lactonization of the 8,9-anhydro-6,9-hemiketal derivative under basic conditions to yield a ring-contracted compound. drugfuture.com While this specific reaction occurs under basic conditions, it highlights the reactivity of the macrolactone ring following initial acid-catalyzed transformations. Total synthesis strategies for erythromycin B have also utilized the cyclization of a seco acid derivative as a key step, demonstrating the chemical feasibility of ring-opening and closing reactions. researchgate.netcaltech.edu

Enzymatic and Microbiological Degradation of Erythromycin Analogs

Microorganisms have evolved mechanisms to inactivate antibiotics, including erythromycin. This enzymatic degradation can lead to the formation of seco-like structures through the hydrolysis of the macrolactone ring.

Investigations into Microbial Transformation Products and Pathways

Several studies have investigated the biotransformation of erythromycin by various microorganisms. medcraveonline.com These transformations can involve a range of reactions, including oxidation, reduction, hydrolysis, and the formation of new carbon bonds. medcraveonline.com In the context of seco-erythromycin, the most relevant microbial action is the hydrolysis of the lactone ring. The primary pathways for the biodegradation of macrolides like erythromycin include demethylation, phosphorylation, N-oxidation, and hydrolysis of the lactone ring. nih.gov

Identification of Enzymes Involved in Degradation to Seco-Like Structures

A key enzyme responsible for the inactivation of erythromycin is erythromycin esterase . nih.govresearchgate.net These enzymes, found in various bacteria, catalyze the hydrolysis of the macrolactone ring, effectively opening it up to form a seco-erythromycin derivative. researchgate.net The gene ereB encodes for an erythromycin esterase that has been shown to efficiently degrade erythromycin. researchgate.netengconfintl.org The proposed mechanism involves the hydrolysis of the lactone, which then leads to spontaneous rearrangement and dehydration of the resulting unstable product. nih.gov

Oxidative and Photolytic Degradation Studies of Macrolides (General relevance to seco forms)

Beyond acid-catalyzed and enzymatic degradation, erythromycin and other macrolides are susceptible to degradation through oxidative and photolytic processes. These pathways can also contribute to the formation of various degradation products, some of which may involve cleavage of the macrolactone ring.

Advanced oxidation processes (AOPs) utilizing ozone or Fenton reactions can effectively degrade erythromycin. These processes generate highly reactive hydroxyl radicals that can non-specifically attack the erythromycin molecule, leading to its breakdown. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization of Seco Erythromycin Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Erythromycin (B1671065) Analogs

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of seco-erythromycin derivatives and other erythromycin analogs. researchgate.net Its high mass accuracy and resolution allow for the unambiguous identification of molecular formulas, which is the first step in structural elucidation. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like macrolides, as it typically produces intact protonated molecules [M+H]⁺. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), ESI allows for the detailed structural investigation of seco-erythromycin derivatives. nih.gov In an ESI-MS/MS experiment, the protonated parent molecule is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. The analysis of these fragment ions provides a wealth of structural information. nih.govresearchgate.net

For instance, the ESI-MS/MS spectrum of Erythromycin A is characterized by the sequential loss of its sugar moieties, cladinose (B132029) and desosamine (B1220255), as well as water molecules. nih.gov The fragmentation patterns of novel seco-erythromycin derivatives can be compared to those of known erythromycin compounds to identify structural modifications in the macrolide core or the sugar substituents. nih.govmdpi.com

The fragmentation patterns observed in the ESI-MS/MS spectra are diagnostic for the identification of seco-erythromycin derivatives. The initial fragmentation often involves the cleavage of the glycosidic bonds, leading to the loss of the desosamine and cladinose sugars. nih.gov For example, a characteristic fragment ion with an m/z of 158 corresponds to the protonated desosamine sugar. mdpi.com

Table 1: Characteristic ESI-MS/MS Fragments of Erythromycin A

Fragment Ion (m/z) Description
734.4 [M+H]⁺ (Protonated Erythromycin A)
576.3 [M+H - Cladinose]⁺
418.2 [M+H - Cladinose - Desosamine]⁺
158.1 [Desosamine+H]⁺

This table is generated based on data from multiple sources detailing the fragmentation of Erythromycin A. nih.govmdpi.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution. researchgate.net For complex molecules like seco-erythromycin derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign all proton (¹H) and carbon (¹³C) signals and to elucidate the stereochemistry and conformation of the molecule. psu.eduresearchgate.net

Two-dimensional NMR techniques are essential for unraveling the complex spectra of macrolide intermediates. magritek.comresearchgate.net Each technique provides a specific type of structural information:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu It is used to establish the connectivity of protons within the spin systems of the macrolide ring and the sugar moieties. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. princeton.edusdsu.edu It is crucial for assigning the carbon signals in the ¹³C NMR spectrum. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. princeton.edusdsu.edu HMBC is invaluable for connecting different spin systems and for determining the points of attachment of the sugar residues to the macrolide core. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry and the three-dimensional conformation of the molecule. psu.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of a seco-erythromycin derivative can be achieved, which is a prerequisite for a detailed structural and conformational analysis. psu.edumagritek.com

The long and flexible chains of seco-acids, the precursors to the macrolide ring, can adopt a multitude of conformations in solution. conflex.netacs.org Understanding the conformational preferences of these molecules is critical, as only specific conformations are conducive to the crucial macrolactonization step in the synthesis of erythromycin and its analogs. researchgate.net

NMR spectroscopy, particularly through the analysis of NOE data, can provide insights into the predominant solution-state conformations. psu.edursc.org By identifying through-space interactions between protons that are distant in the primary sequence, it is possible to deduce the folding of the seco-acid chain. psu.edu Computational methods, such as molecular mechanics and molecular dynamics simulations, are often used in conjunction with NMR data to generate and evaluate possible conformations and to identify the low-energy structures that are most likely to exist in solution. conflex.netrsc.org These studies have revealed that certain seco-acids adopt folded conformations that pre-organize the molecule for cyclization. researchgate.net

Table 2: 2D NMR Techniques and Their Applications in the Analysis of Seco-Erythromycin Derivatives

2D NMR Experiment Information Provided Application
COSY ¹H-¹H correlations through bonds Establishes proton connectivity within spin systems
HSQC ¹H-¹³C one-bond correlations Assigns carbon signals
HMBC ¹H-¹³C long-range correlations (2-3 bonds) Connects spin systems and determines glycosylation sites
NOESY ¹H-¹H correlations through space Determines relative stereochemistry and conformation

This table summarizes the primary uses of common 2D NMR experiments in the structural elucidation of complex organic molecules. princeton.edusdsu.eduslideshare.net

Application of 2D NMR Techniques (COSY, NOESY, HMBC, HSQC) to Macrolide Intermediates

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of seco-erythromycin derivatives from reaction byproducts, unreacted starting materials, and other impurities. Given the structural similarity of many erythromycin-related compounds, high-resolution chromatographic methods are often required to achieve adequate separation. nih.gov

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis and purification of erythromycin and its derivatives. researchgate.netnih.gov Reversed-phase HPLC, using C8 or C18 stationary phases, is commonly employed. nih.gov The separation can be optimized by adjusting the mobile phase composition, pH, and temperature. nih.gov Due to the lack of a strong chromophore in many erythromycin derivatives, UV detection is often carried out at low wavelengths (around 215 nm). nih.gov Evaporative light scattering detection (ELSD) or mass spectrometry can also be used as more universal detection methods. researchgate.net

For preparative separations, countercurrent chromatography (CCC) has emerged as a viable alternative to traditional HPLC. nih.gov CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. nih.gov It has been successfully applied to the large-scale purification of erythromycin and its analogs with high recovery and purity. nih.gov

The purity of a synthesized seco-erythromycin derivative is typically assessed by HPLC, often using a diode array detector to check for co-eluting impurities. The identity of the purified compound is then confirmed by the spectroscopic methods described above.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the separation and quantification of erythromycin and its derivatives. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. nih.gov Due to the lack of a strong chromophore in the erythromycin molecule, UV detection is typically performed at low wavelengths, such as 200 nm, 205 nm, or 215 nm, to achieve adequate sensitivity. nih.govnih.govmaxwellsci.com

Method development often involves optimizing the mobile phase composition, pH, and column type to achieve separation from related substances. Reversed-phase columns, particularly C18, are commonly employed. nih.govmaxwellsci.com Given that erythromycin assays are often more effective at higher pH, polymeric columns designed for stability under such conditions have been successfully used. nih.gov An isocratic method, where the mobile phase composition remains constant, can effectively separate erythromycin from its degradation products in less than 10 minutes. maxwellsci.com In some applications, pre-treatment of the sample is performed to create a chromophore in the molecule, allowing for UV detection at a higher wavelength like 236 nm. researchgate.net

The following table summarizes various reported HPLC-UV conditions for the analysis of erythromycin and its related substances.

ParameterMethod 1Method 2Method 3Method 4
Column C18 Polymeric nih.govInersil ODS C18 maxwellsci.comReversed-phase nih.govODS researchgate.net
Mobile Phase 0.02 M K₂HPO₄ buffer (pH 9):Acetonitrile (60:40) nih.gov0.02 M Phosphate buffer (pH 6.5):Acetonitrile (60:40) maxwellsci.comNot specified0.033 M Potassium phosphate:Acetonitrile (65:35) researchgate.net
Flow Rate 1.0 mL/min nih.govNot specifiedNot specified1.0 mL/min researchgate.net
Detection λ 205 nm nih.gov215 nm maxwellsci.com200 nm nih.gov205 nm researchgate.net
Temperature Not specified35°C maxwellsci.comNot specifiedNot specified

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For more definitive identification and structural characterization of seco-erythromycin derivatives, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. UHPLC utilizes columns with smaller particle sizes (typically below 2 µm), which provides faster analysis times and higher resolution compared to traditional HPLC. mdpi.com The coupling of LC with MS allows for the putative identification of compounds based on their mass-to-charge ratio (m/z) even without reference standards. lcms.cz

In the degradation pathway of erythromycin, an initial dehydration step is a common observation. acs.org This loss of a water molecule (18 g/mol ) from erythromycin A (MW 734 g/mol ) results in the formation of anhydroerythromycin, a product with a molecular weight of 716 g/mol . acs.org Mass spectrometry can detect this as a protonated molecule [M+H]⁺ at an m/z of 717. acs.org Further forced degradation can lead to characteristic fragments with m/z values of 576.3, 558.3, and 540.4, which can be used as markers for the parent compound. lcms.cz Other identified degradation intermediates include compounds with molecular formulas C37H65NO12, C29H51NO9, and C29H53NO10. researchgate.net

The electrospray ionization (ESI) source, typically operated in positive mode for the basic erythromycin molecule, is optimized to increase the signal-to-noise ratio while maintaining soft ionization to preserve the molecular ion. mdpi.comacs.org

The table below outlines typical parameters for UHPLC-MS/MS analysis of erythromycin and its derivatives.

ParameterMethod 1Method 2
Chromatography UHPLC mdpi.comHPLC mdpi.com
Column C18 mdpi.comAgilent Eclipse Plus C18 mdpi.com
Mobile Phase A 0.1% Formic Acid in Water mdpi.com0.1% Formic Acid in Water mdpi.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile mdpi.comAcetonitrile mdpi.com
Flow Rate 0.4 mL/min mdpi.com0.4 mL/min mdpi.com
Ionization Source Electrospray Ionization (ESI) mdpi.comDual AJS ESI mdpi.com
MS System Time-of-Flight (TOF) mdpi.comQuadrupole-Time-of-Flight (Q-TOF) mdpi.com
Capillary Voltage 2 kV mdpi.comNot specified
Desolvation Temp. 500°C mdpi.comNot specified
Source Temp. 150°C mdpi.comNot specified

Seco Erythromycin As a Synthetic Building Block and Intermediate in Analog Development

Precursor-Directed Biosynthesis of Novel Macrolides Utilizing Seco Intermediates

Precursor-directed biosynthesis is a powerful technique that combines chemical synthesis and microbial fermentation to generate novel natural product analogs. This strategy leverages the innate biosynthetic machinery of an organism, such as the erythromycin-producing bacterium Saccharopolyspora erythraea, while introducing synthetically modified precursors to be incorporated into the final product.

In the context of erythromycin (B1671065), this often involves engineering the polyketide synthase (PKS) enzymes responsible for assembling the macrolide core. Specifically, a genetic block can be introduced in the initial condensation step of the 6-deoxyerythronolide B (6-dEB) synthase (DEBS). nih.gov This creates a null mutant that is incapable of producing the natural polyketide backbone but can still process exogenously supplied precursors. nih.gov When synthetic N-acetylcysteamine (SNAC) thioester analogs of the natural diketide starter unit are fed to these engineered strains, the PKS machinery can accept them and elaborate them into unnatural polyketides. nih.gov This approach has successfully yielded multimilligram quantities of novel 6-dEB variants, including those with aromatic and ring-expanded structures. nih.gov

Further enzymatic processing of these novel aglycones by the post-PKS tailoring enzymes of the erythromycin pathway, such as those responsible for glycosylation, can lead to the generation of new bioactive macrolides. nih.gov Bioassay-guided evolution of these engineered E. coli strains has led to mutants with enhanced capabilities for precursor-directed biosynthesis. plos.org For instance, researchers have successfully produced an unnatural macrolide featuring an alkynyl functional group, which serves as a chemical handle for further modifications using techniques like cycloaddition chemistry. nih.gov This highlights the versatility of combining synthetic seco-acid precursors with the enzymatic machinery of engineered microbes to create a diverse range of erythromycin analogs. nih.govplos.org

Chemical Modification Strategies on Seco Erythromycin Frameworks

The acyclic nature of this compound frameworks offers unique opportunities for chemical modifications that are not feasible on the constrained macrocyclic structure. Chemists have exploited this flexibility to derivatize functional groups, alter the core structure, and explore new chemical space.

The this compound backbone is rich in hydroxyl (–OH) and carbonyl (C=O) groups, which are prime targets for chemical derivatization. nih.govnih.gov Historically, a significant challenge in erythromycin synthesis has been the macrocyclization of the seco acid. nih.gov Early research, notably by Woodward, suggested that efficient lactonization required "preorganization" of the seco acid backbone, often achieved by installing cyclic protecting groups on the C-3/C-5 and C-9/C-11 hydroxyls. nih.gov These protecting groups, such as acetonides, constrain the conformation of the acyclic precursor to favor ring closure. nih.gov

Beyond their role in facilitating cyclization, these functional groups are key sites for creating derivatives with altered properties. For example, methylation of the C-6 hydroxyl group is a critical step in the synthesis of Clarithromycin (B1669154), a widely used erythromycin analog. researchgate.netnih.gov Achieving regioselective methylation on the erythromycin core is challenging due to the presence of multiple hydroxyl groups. researchgate.net However, using derivatives like the 9-oxime allows for selective methylation at the C-6 position. researchgate.net

The C-9 ketone is another critical site for modification. Its reaction with hydroxylamines to form oximes is a key step in synthesizing 15-membered azalides like Azithromycin, which involves a Beckmann rearrangement to expand the macrolactone ring. scirp.orgmdpi.com Derivatization of hydroxyl and carbonyl groups can also be achieved using silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for hydroxyl groups and reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for carbonyl groups. copernicus.org These modifications not only create new analogs but are also used in analytical methods to improve the detection of these compounds. copernicus.org

Table 1: Key Functional Group Modifications on Erythromycin Frameworks
Carbon PositionFunctional GroupModification ExampleResulting Compound/ClassReference
C-6HydroxylO-methylationClarithromycin researchgate.netnih.gov
C-9KetoneBeckmann Rearrangement of 9-oximeAzithromycin (Azalide) scirp.orgmdpi.com
C-3/C-5HydroxylsAcetonide protectionPreorganized seco-acid intermediate nih.gov
C-11/C-12HydroxylsCarbonate formationImproves complementarity to bacterial ribosomes nih.gov

Altering the size of the macrolactone ring is a powerful strategy for developing new macrolide antibiotics. Seco macrolide precursors are instrumental in these efforts. Ring expansion is famously exemplified by the synthesis of azithromycin, where the 14-membered ring of erythromycin is expanded to a 15-membered ring. scirp.org This is achieved by converting the C-9 ketone of an erythromycin A 9-oxime derivative into an imino-ether via a Beckmann rearrangement, effectively inserting a nitrogen atom into the macrolactone backbone. mdpi.com

Conversely, ring contraction strategies have also been explored. A novel ring-opening-ring-closing metathesis (ROM-RCM) has been used to convert 16-membered macrolides into new 14-membered ring antibiotics. nih.gov This method effectively excises a two-carbon unit from a cyclic diene precursor, resulting in a net ring contraction. nih.gov While this specific example starts from a cyclized macrolide, the principle of using ring manipulation on macrocyclic structures is a key area of research. Other studies have investigated ring contraction as a potential side reaction during chemical transformations, such as the spontaneous contraction to a γ-lactam under certain hydrogenolysis conditions. acs.org The development of new catalytic methods, such as those using hafnium(IV) for direct macrolactonization, also contributes to the ability to form and potentially manipulate ring sizes from seco-acid precursors. researchgate.net

Derivatization of Hydroxyl and Carbonyl Functionalities

Exploration of Structure-Reactivity Relationships in Acyclic Erythromycin Derivatives

More recent studies have challenged this long-held belief, demonstrating that such conformational restraints are not strictly required for efficient lactonization of the erythromycin core. nih.gov This suggests that the inherent conformational preferences of the seco acid itself play a significant role.

Theoretical and Computational Studies on Seco Erythromycin Conformations and Reactivity

Molecular Modeling and Dynamics Simulations of Seco Acid Conformational Space

The conformational flexibility of the seco-acid of erythronolide A, a precursor to erythromycin (B1671065) A, is a critical factor in its reactivity, particularly in the crucial macrolactonization step. conflex.net Molecular modeling and dynamics simulations have been instrumental in exploring the vast conformational space of this long-chain molecule.

Early computational work focused on conformational space searches to identify low-energy structures. These studies revealed that the seco-acid can adopt numerous conformations, with only a select few being suitably oriented for cyclization. conflex.net The identification of these "reactive conformers" is essential for understanding the efficiency of the lactonization process. conflex.net

More recent molecular dynamics (MD) simulations have provided a more dynamic picture of the conformational behavior of seco-acid derivatives in solution. These simulations can model the time-dependent evolution of the molecule's structure, taking into account solvent effects and thermal fluctuations. By analyzing the trajectories from MD simulations, researchers can identify the most populated conformational states and the pathways for interconversion between them. This information is vital for rationalizing the observed yields and stereoselectivities in synthetic routes toward erythromycin and its analogs. researchgate.netnih.gov

Key Research Findings from Molecular Modeling and Dynamics Simulations:

FindingSignificance
Identification of multiple low-energy conformers for seco-acids. conflex.netHighlights the conformational complexity and the challenge of achieving efficient cyclization.
Discovery of specific "reactive conformers" that are pre-organized for lactonization. conflex.netProvides a basis for understanding and optimizing the macrolactonization reaction.
Elucidation of the influence of protecting groups on the conformational preferences. conflex.netGuides the selection of appropriate protecting group strategies in total synthesis.
Dynamic view of conformational equilibria in solution. nih.govOffers a more realistic model of the molecule's behavior under reaction conditions.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms (e.g., Lactonization)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the mechanisms of reactions involving seco erythromycin. nih.gov These methods allow for the detailed study of electronic structure, transition states, and reaction energy profiles, providing insights that are often inaccessible through experimental means alone.

A primary focus of these computational studies has been the macrolactonization of seco-acid derivatives to form the characteristic 14-membered lactone ring of erythromycin. acs.org DFT calculations can be used to:

Determine the most favorable protonation sites: In reactions like electrospray ionization mass spectrometry, understanding where a proton is most likely to attach is crucial for interpreting fragmentation patterns. nih.gov

Model the transition state structures: By locating the transition state for the lactonization reaction, researchers can understand the geometry and energy barrier associated with this key step. This information can help explain the observed reaction rates and the influence of different catalysts or reaction conditions.

Evaluate the energetics of competing reaction pathways: this compound derivatives can potentially undergo various side reactions. Quantum chemical calculations can help to assess the relative energies of different pathways, predicting which products are most likely to form.

For instance, computational studies have been employed to understand the fragmentation pathways of macrolides like erythromycin in the gas phase, which involves bond cleavages and rearrangements reminiscent of reactions in solution. nih.gov

Prediction of Stereochemical Outcomes in this compound Transformations

The stereochemistry of erythromycin is crucial for its biological activity. The seco-acid precursor contains multiple stereocenters, and controlling their configuration during synthesis is a major challenge. Computational methods play a significant role in predicting and rationalizing the stereochemical outcomes of reactions involving this compound.

By modeling the transition states of key bond-forming reactions, such as aldol (B89426) reactions used to construct the carbon backbone, it is possible to predict which diastereomer will be preferentially formed. pitt.edu These predictions are based on the relative energies of the different diastereomeric transition states. A lower energy transition state corresponds to a faster reaction and, therefore, the major product.

For example, in the total synthesis of erythromycin B, stereoselective aldol reactions and crotylations were key steps in establishing the correct stereochemistry of the seco acid intermediates. researchgate.net Computational modeling can be used to understand the facial selectivity of these reactions, guiding the choice of reagents and reaction conditions to achieve the desired stereochemical control. pitt.edu Furthermore, bioinformatic predictions, in some cases, have been used to assist in determining the stereochemistry of complex natural products with flexible side chains, a feature also present in this compound. researchgate.net

Future Research Directions in Seco Erythromycin Chemistry

Development of Chemoenzymatic Synthesis Routes for Seco Erythromycin (B1671065) Analogs

The integration of enzymatic transformations with traditional chemical synthesis, known as chemoenzymatic synthesis, presents a powerful strategy for producing complex erythromycin analogs. This approach harnesses the high selectivity of enzymes for specific transformations that are often difficult to achieve through purely chemical means.

Future research in this area is centered on polyketide synthases (PKS), the enzymatic machinery responsible for the biosynthesis of erythromycin. The archetypal 6-deoxyerythronolide B synthase (DEBS) system is a primary focus. researchgate.net A key strategy involves bypassing portions of the natural enzymatic pathway by feeding synthetic substrates to the PKS modules. researchgate.net For instance, synthetic N-acetylcysteamine (SNAC) thioesters of diketides can be used to introduce alternative functional groups into the growing polyketide chain, as their structure mimics the natural acyl carrier protein (ACP) handle. researchgate.net

Thioesterase (TE) domains, which catalyze the final macrolactonization step to form the macrolide ring from the seco-acid, are another critical target. psu.edu Research is exploring the substrate flexibility of TE domains from various PKS systems, such as the pikromycin (B1677795) (Pik) PKS. nih.govchemrxiv.org By engineering these enzymes or using them in vitro with chemically synthesized seco-acid analogs, it is possible to generate novel macrocyclic structures, including hybrid macrolactone/lactam rings. chemrxiv.org This approach can overcome limitations in yield and selectivity associated with purely chemical macrocyclization. nih.gov

StrategyEnzymatic ComponentSynthetic ComponentObjectiveReference
Precursor-Directed BiosynthesisFull PKS Pathway (e.g., DEBS)Modified starter or extender unitsIncorporate novel functional groups at specific positions (e.g., C13-vinyl group). mdpi.com
In Vitro CatalysisIsolated Thioesterase (TE) DomainChemically synthesized seco-acid analogs (SNAC thioesters)Catalyze macrocyclization of non-natural precursors to form diverse macrolactone rings. nih.govchemrxiv.org
Module BypassingPartial PKS SystemSynthetic diketide or polyketide intermediatesIntroduce alternative functionalities early in the biosynthetic pathway. researchgate.net

Exploration of Unconventional Macrolactonization Methodologies

The cyclization of the linear seco-acid to form the 14-membered macrolactone is a critical and often challenging step in the synthesis of erythromycin and its derivatives. mdpi.com Classical methods, such as the Yamaguchi or Corey-Nicolaou macrolactonizations, typically require stoichiometric amounts of activating reagents and operate under high-dilution conditions to disfavor intermolecular oligomerization. nih.govbaranlab.orgsnnu.edu.cn

Future research aims to develop more efficient and atom-economical macrolactonization techniques. One of the most promising areas is the use of transition-metal-catalyzed C-H activation. This strategy involves the direct functionalization of a C-H bond to form the C-O ester bond of the lactone, bypassing the need for pre-activation of the carboxylic acid or alcohol. researchgate.net This approach has been shown to proceed with high regio-, chemo-, and diastereoselectivity in the synthesis of erythronolide cores. researchgate.net

Other unconventional methods being explored include:

Ring-Closing Metathesis (RCM): This powerful C-C bond-forming reaction can be used to construct the large ring, followed by subsequent transformations to yield the final macrolactone. nih.govacs.org

Photoinduced Electron Transfer (PET) Reactions: These methods can drive macrolactonization via decarboxylative intramolecular reactions, offering a novel mode of activation. snnu.edu.cn

N-sulfonyl Ynamide Activation: This transition-metal-free, two-step method involves the activation of the seco-acid with an N-sulfonyl ynamide to form a highly reactive α-acyloxyenamide active ester, which then smoothly cyclizes at room temperature. snnu.edu.cn

These emerging methodologies offer milder reaction conditions and greater functional group tolerance, which is crucial when dealing with complex and sensitive seco-erythromycin precursors. snnu.edu.cn

MethodologyPrincipleKey Reagents/CatalystsAdvantageReference
Yamaguchi Macrolactonization (Classical)Carboxylic acid activation via mixed anhydride (B1165640) formation.2,4,6-Trichlorobenzoyl chloride, DMAPWell-established and reliable for many substrates. baranlab.orgsnnu.edu.cn
C-H Oxidative MacrolactonizationDirect C-H to C-O bond formation.Palladium or other transition metal catalysts.High atom economy; avoids pre-activation. researchgate.net
Ring-Closing Metathesis (RCM)Alkene metathesis to form a large carbocycle.Grubbs or other ruthenium catalysts.Forms C-C bonds efficiently; tolerant of many functional groups. nih.govacs.org
N-sulfonyl Ynamide ActivationFormation of an α-acyloxyenamide active ester.N-sulfonyl ynamide, sometimes with a CuCl catalyst.Mild, room-temperature conditions; transition-metal-free cyclization. snnu.edu.cn

Advancements in Analytical Techniques for Complex Macrolide Intermediates

The synthesis of erythromycin analogs involves complex reaction mixtures containing the target molecule, starting materials, byproducts, and various intermediates like the seco-acid. The development of robust analytical methods is essential for reaction monitoring, purification, and quality control. researchgate.net

The foremost technique in this domain is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govirb.hr Future advancements will focus on enhancing the sensitivity, resolution, and comprehensiveness of these methods. Key areas of development include:

Improved Chromatographic Separation: The use of novel stationary phases, such as pentafluorophenyl (PFP) columns, can improve the separation of structurally similar macrolide compounds. nih.govirb.hr Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and higher resolution compared to conventional HPLC. researchgate.net

Enhanced Sample Preparation: Solid-phase extraction (SPE) is a critical step for enriching target analytes and removing interfering matrix components. irb.hr Research into new sorbent materials (e.g., Oasis HLB) and multi-step cleanup protocols, potentially including strong anion-exchange (SAX) cartridges, aims to improve recovery and reduce matrix effects, which is crucial for accurate quantification. irb.hr

Comprehensive Compound Profiling: LC-MS/MS methods using multiple reaction monitoring (MRM) allow for the simultaneous detection and quantification of parent macrolides as well as their synthesis intermediates, byproducts, and transformation products in a single analytical run. nih.govirb.hrmdpi.com This provides a holistic view of the chemical process.

These analytical advancements are not only vital for synthetic chemistry but also for environmental monitoring to track the fate of these compounds and their precursors. irb.hr

Designing Novel Precursors for Diverse Macrolide Scaffold Construction

The structural diversity of new erythromycin analogs is fundamentally limited by the availability of novel precursors, specifically the linear seco-acid chain. Future research is heavily invested in strategies to design and synthesize these precursors with deep-seated structural modifications that are not achievable through semi-synthesis from the natural product. nih.gov

Two primary approaches dominate this area:

Total Synthesis: This strategy involves constructing the entire macrolide scaffold from simple, commercially available building blocks. nih.gov By assembling the seco-acid in a convergent manner, chemists can introduce profound structural changes, such as altering the ring size (e.g., creating 15- or 16-membered rings), inserting heteroatoms (e.g., nitrogen to form azaketolides), or modifying stereocenters. nih.govmdpi.com This approach provides ultimate flexibility and access to molecules that cannot be made by modifying erythromycin itself. nih.gov

Combinatorial and Engineered Biosynthesis: This approach leverages the modular nature of PKS systems. f1000research.com By engineering the PKS machinery—for example, by swapping or deleting specific catalytic domains (KR, DH, ER) or by altering the acyltransferase (AT) domain's specificity—researchers can program the biosynthesis to accept different starter or extender units (e.g., various acyl-CoA molecules). psu.eduf1000research.com This allows for the biological production of novel seco-acid precursors, which can then be harvested and cyclized, either enzymatically or chemically, to generate libraries of new macrolides. f1000research.com

The design of these novel precursors is the first and most critical step toward generating next-generation macrolide antibiotics with fundamentally new scaffolds and improved properties. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to elucidate the mechanism of action of seco Erythromycin in bacterial protein synthesis inhibition?

  • Methodological Answer : Use ribosomal binding assays combined with X-ray crystallography to map interactions between this compound and the 50S ribosomal subunit. Compare binding affinity data (e.g., IC50 values) with wild-type and methylase-modified ribosomes (e.g., Erm-methylated 23S rRNA) to assess resistance mechanisms . For validation, employ translational inhibition assays using in vitro reconstituted ribosomes and fluorescently labeled tRNA .

Q. How can researchers design studies to investigate the biosynthesis pathways of this compound in Streptomyces species?

  • Methodological Answer : Utilize heterologous expression systems (e.g., E. coli) to reconstitute biosynthetic gene clusters (BGCs). Follow steps:

Clone and transfer the erythromycin BGC (including modifications for "seco" derivatives) .

Optimize codon usage and promoter compatibility for the host organism.

Analyze intermediates via LC-MS/MS to track pathway completion .
Validate using comparative metabolomics between wild-type and engineered strains .

Q. What are the primary genetic markers (e.g., erm genes) associated with resistance to this compound, and how can they be detected?

  • Methodological Answer : Screen for erm methyltransferase genes (e.g., ermB, ermC) via PCR with primers targeting conserved regions. Confirm methylation at A2058 in 23S rRNA using reverse transcription-PCR (RT-PCR) or MALDI-TOF mass spectrometry . For phenotypic validation, perform minimum inhibitory concentration (MIC) assays with isogenic strains ± methylase expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

  • Standardize bacterial strains (e.g., ATCC controls).
  • Control for growth media (e.g., Mueller-Hinton agar vs. broth) and incubation conditions.
  • Apply statistical models (e.g., mixed-effects regression) to account for inter-study variability .

    Publish raw data in supplementary materials to enable reproducibility .

Q. What statistical approaches are optimal for optimizing this compound yield in bioreactor systems?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design to model interactions between critical factors (e.g., pH, dissolved oxygen, carbon source). For example:

FactorLow LevelHigh Level
pH6.57.5
Oxygen Uptake20%80%
Analyze variance (ANOVA) to identify significant terms (see example table in ). Validate with fed-batch fermentation trials.

Q. How can heterologous biosynthesis of this compound in E. coli address challenges in yield and post-translational modifications?

  • Methodological Answer :

  • Step 1 : Engineer E. coli with orthogonal ribosomes to bypass host toxicity .
  • Step 2 : Co-express chaperones (e.g., GroEL/GroES) to assist polyketide synthase (PKS) folding.
  • Step 3 : Integrate in situ glycosylation pathways for structural fidelity .
    Monitor progress via real-time PCR for gene expression and HPLC for metabolite profiling .

Data Analysis & Reporting Guidelines

Q. What criteria should be applied to validate the purity and identity of this compound in novel synthetic routes?

  • Methodological Answer :

  • Purity : Report >98% purity via HPLC with UV/ELSD detection; include chromatograms in supplementary data .
  • Identity : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR (1H, 13C, DEPT) for structural elucidation .
    Cross-reference with published spectra for erythromycin analogs .

Q. How should researchers address conflicting data on the stability of this compound under varying pH conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • Expose the compound to pH 2–9 buffers at 40°C.
  • Sample at intervals (0, 7, 14 days) and quantify degradation products via LC-MS.
    Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Framework for Research Question Development

  • PICO Adaptation for Basic Science :

    • Population : Bacterial strains (e.g., S. aureus ATCC 25923).
    • Intervention : this compound exposure (dose range: 0.1–256 µg/mL).
    • Comparison : Wild-type vs. erm-modified strains.
    • Outcome : MIC values, ribosomal binding affinity .
  • Advanced Framework :

    • Population : Engineered E. coli BL21(DE3) with heterologous BGCs.
    • Intervention : Optimization of fermentation parameters.
    • Comparison : Batch vs. fed-batch bioreactor yields.
    • Outcome : Titers (mg/L) quantified via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.